molecular formula C17H20O B156343 tert-Butyldiphenylmethanol CAS No. 1657-60-9

tert-Butyldiphenylmethanol

Cat. No.: B156343
CAS No.: 1657-60-9
M. Wt: 240.34 g/mol
InChI Key: YOVSPPKJDDWJML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyldiphenylmethanol is a useful research compound. Its molecular formula is C17H20O and its molecular weight is 240.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Stereoselective Synthesis of Vinylsilanes

  • Research shows that cationic tri-tert-butylphosphinegold(I) acts as a catalyst in the sila-Cope rearrangement of acetylenic allylsilanes, facilitating the stereoselective synthesis of vinylsilanes when phenol is employed as a nucleophile. This process contributes to the field of stereoselective synthesis of trisubstituted olefins through transition-metal-catalyzed cross-coupling reactions (Horino, Luzung, & Toste, 2006).

Hydrogen Bonding in Alkyl-Substituted Alcohols

  • Studies have identified that 2-alkoxyphenyl(α,α-dialkyl)methanols, including tert-butyldiphenylmethanol, exist in different conformations influenced by intramolecular hydrogen bonding. The research sheds light on the solvent effects on these conformations and the associated rotation barriers, thus contributing to the understanding of molecular dynamics and interactions (Lomas & Adenier, 2001).

Adsorption and Kinetic Parameters in Synthesis Processes

  • In the synthesis of Methyl tert-Butyl Ether (MTBE) from tert-Butyl Alcohol (TBA) and methanol, this compound is part of the reaction process. The research offers insights into the adsorption equilibrium constants and kinetic parameters, important for optimizing industrial processes (Zhang, Hidajat, & Ray, 2001).

Application in Organic Synthesis

  • Research indicates the use of this compound derivatives in organic synthesis. For instance, tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared and used as building blocks in organic synthesis, demonstrating the utility of this compound derivatives in creating new chemical entities (Guinchard, Vallée, & Denis, 2005).

Catalytic Applications

  • Another study highlights the use of this compound in catalytic processes. An eco-compatible method is proposed for the formation or cleavage of tert-butyl ethers of alcohols and phenols, demonstrating the role of this compound in facilitating eco-friendly chemical reactions (Procopio et al., 2011).

Physical Stability in Pharmaceutical Solvates

  • In the pharmaceutical industry, the study of the physical stability of indomethacin solvates, including tert-butyl alcohol solvate, is crucial. The research evaluates the activation energy as a measure of the energy barrier to solid-state desolvation, which is significant in the development and stability of pharmaceutical products (Joshi, Morris, Byrn, & Carvajal, 2009).

Properties

IUPAC Name

2,2-dimethyl-1,1-diphenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O/c1-16(2,3)17(18,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,18H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOVSPPKJDDWJML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C1=CC=CC=C1)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60168014
Record name tert-Butyldiphenylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60168014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1657-60-9
Record name tert-Butyldiphenylmethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001657609
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name tert-Butyldiphenylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60168014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
tert-Butyldiphenylmethanol
Reactant of Route 2
Reactant of Route 2
tert-Butyldiphenylmethanol
Reactant of Route 3
Reactant of Route 3
tert-Butyldiphenylmethanol
Reactant of Route 4
Reactant of Route 4
tert-Butyldiphenylmethanol
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
tert-Butyldiphenylmethanol
Reactant of Route 6
tert-Butyldiphenylmethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.